
beta-FXR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-FXR antagonist 1 is a compound that inhibits the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. It is highly expressed in the liver and intestines and is involved in various physiological processes, including cholesterol homeostasis and inflammation . This compound is of significant interest in scientific research due to its potential therapeutic applications in metabolic disorders and cancer .
Preparation Methods
The synthesis of beta-FXR antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistency and quality control through standardized protocols .
Chemical Reactions Analysis
Beta-FXR antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Beta-FXR antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of FXR antagonists and to develop new compounds with improved efficacy and selectivity . In biology, it helps elucidate the role of FXR in cellular processes and metabolic pathways . In medicine, this compound is being investigated for its potential to treat metabolic disorders such as nonalcoholic fatty liver disease, diabetes, and obesity . Additionally, it has shown promise in cancer research, particularly in targeting FXR-related pathways in liver and intestinal cancers .
Mechanism of Action
Beta-FXR antagonist 1 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. This inhibition disrupts the normal function of FXR in regulating gene expression related to bile acid, lipid, and glucose metabolism . The molecular targets of this compound include the DNA-binding domain of FXR and its co-regulators, which are essential for the transcriptional activity of FXR . By blocking these interactions, this compound can modulate various metabolic and inflammatory pathways .
Comparison with Similar Compounds
Beta-FXR antagonist 1 is unique compared to other FXR antagonists due to its specific chemical structure and binding affinity. Similar compounds include guggulsterone, a natural FXR antagonist, and synthetic derivatives like PX20606 and GS-9674 . These compounds share some structural similarities but differ in their potency, selectivity, and pharmacokinetic properties . This compound stands out for its high specificity and potential therapeutic applications in metabolic and cancer-related diseases .
Properties
Molecular Formula |
C36H59NO5 |
|---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
2-[[(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27-,30+,33-,34+,35+,36-/m0/s1 |
InChI Key |
CLKCLHBPLVDIOB-WYNSFBPCSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


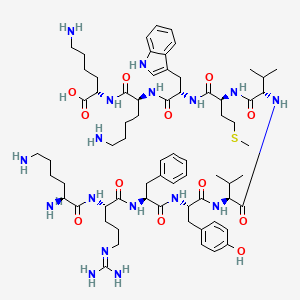
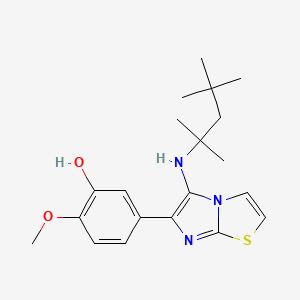
![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)


![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
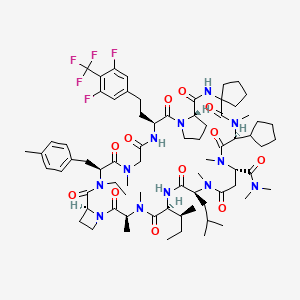
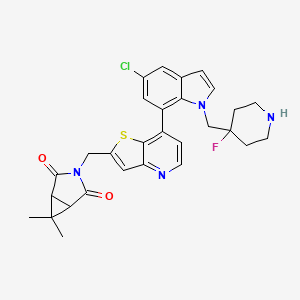
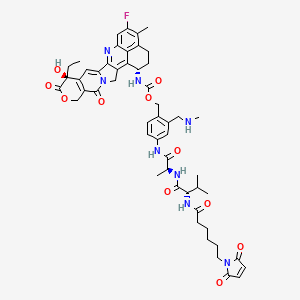

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
